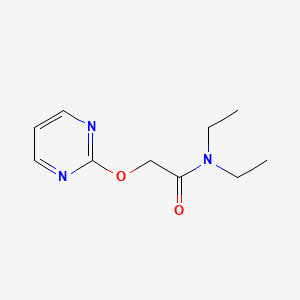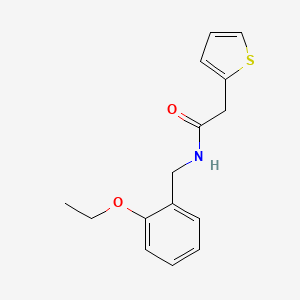![molecular formula C16H22FN3O2S B5555779 N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of complex molecules like N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea involves understanding their synthesis, structure, and properties. These molecules often exhibit interesting chemical and physical behaviors due to their unique structural features, including stereochemistry and functional group arrangements.
Synthesis Analysis
The synthesis of complex fluorinated molecules typically involves multi-step reactions, including palladium-catalyzed cyanation/reduction sequences, and regioselective chlorination to introduce specific functional groups (Wang et al., 2006). For molecules with pyrrolidinyl moieties, multicomponent reactions can be used for their construction (Sharma et al., 2013).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) studies provide insights into the molecular structure of fluorinated compounds. These analyses reveal how fluorination and other substitutions influence molecular conformation and crystal packing (Abad et al., 2006). Structural determinations allow for a deeper understanding of the molecular geometry and intermolecular interactions that govern the physical and chemical properties of these molecules.
Chemical Reactions and Properties
Fluorinated molecules participate in various chemical reactions, influenced by the electron-withdrawing effect of fluorine. This affects their reactivity and the type of chemical transformations they can undergo. For example, fluorinated molecules can engage in substitution reactions, where the fluorine atom plays a crucial role in determining the reaction pathway and outcome (Kuznecovs et al., 2020).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, melting and boiling points, and stability, are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size affect the compound's polarity, boiling point, and its interactions with solvents and other molecules.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are also markedly impacted by fluorination. The electron-withdrawing nature of fluorine can increase the acidity of adjacent hydrogen atoms and alter the electronic properties of the molecule, affecting its overall reactivity (Huang et al., 2021).
Applications De Recherche Scientifique
Discovery and Development of Novel Compounds
Research has led to the discovery of novel compounds with significant biological activities. For example, the development of specific histone deacetylase (HDAC) inhibitors, such as MGCD0103, has shown promise in blocking cancer cell proliferation and inducing apoptosis, highlighting potential applications in cancer therapy (Zhou et al., 2008). Similarly, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to potent and selective Met kinase inhibitors, demonstrating significant in vivo efficacy in cancer models (Schroeder et al., 2009).
Antimycobacterial and Antidepressant Applications
Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, have shown potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering a new avenue for antimycobacterial drug development (Kumar et al., 2008). Additionally, Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides have been evaluated for antidepressant and nootropic activities, suggesting their potential in CNS disorder treatments (Thomas et al., 2016).
Sensory Applications and Chemical Sensing
Developments in chemical sensors, such as the creation of a highly selective turn-on chemosensor for monitoring Zn2+ concentrations, demonstrate the utility of novel compounds in environmental and biological monitoring (Park et al., 2015).
Propriétés
IUPAC Name |
3-[[(2S,4S)-4-fluoro-1-(2-methylsulfanylacetyl)pyrrolidin-2-yl]methyl]-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2S/c1-19(13-6-4-3-5-7-13)16(22)18-9-14-8-12(17)10-20(14)15(21)11-23-2/h3-7,12,14H,8-11H2,1-2H3,(H,18,22)/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQDDCIWFFGBQ-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NCC2CC(CN2C(=O)CSC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)NC[C@@H]2C[C@@H](CN2C(=O)CSC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)


![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)
![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)